

# Pharmacological Characterization of a Selective Y4 Receptor Agonist: A Technical Guide

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## Compound of Interest

Compound Name: Y4R agonist-1

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This technical guide provides a comprehensive overview of the pharmacological properties of a representative selective agonist for the Neuropeptide Y4 receptor (Y4R). The Y4R, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the regulation of food intake, energy homeostasis, and gastrointestinal motility. This document outlines the binding affinity, functional potency, and signaling pathways associated with a model peptidic Y4R agonist, referred to herein as "Representative Y4R Agonist," based on publicly available scientific literature. Detailed experimental protocols for key assays are also provided to facilitate the characterization of novel Y4R-targeting compounds.

## Data Presentation: Quantitative Pharmacology

The pharmacological profile of the Representative Y4R Agonist has been determined through a series of in vitro assays. The following tables summarize the quantitative data for its binding affinity and functional potency at the human Y4 receptor.

Table 1: Binding Affinity of Representative Y4R Agonist

Parameter	Radioligand	Cell Line	Value	Reference
pKi	[ <sup>125</sup> I]-Pancreatic Polypeptide	CHO-K1 cells expressing human Y4R	8.43	[1]
Ki (nM)	[ <sup>125</sup> I]-Pancreatic Polypeptide	CHO-K1 cells expressing human Y4R	~3.7	Calculated

Note: Ki value is calculated from the pKi value ( $K_i = 10^{(-pKi)}$ ).

Table 2: Functional Potency of Representative Y4R Agonist

Assay Type	Readout	Cell Line	pEC <sub>50</sub>	EC <sub>50</sub> (nM)	E <sub>max</sub> (%)	Reference
Calcium Mobilization	Intracellular Ca <sup>2+</sup> increase	CHO-K1 cells co-expressing human Y4R and a Gα subunit	~7.5	~32	Partial Agonist	[1]
cAMP Inhibition	Decrease in forskolin-stimulated cAMP	HEK293 cells expressing human Y4R	~8.0	~10	Full Agonist	[2][3]

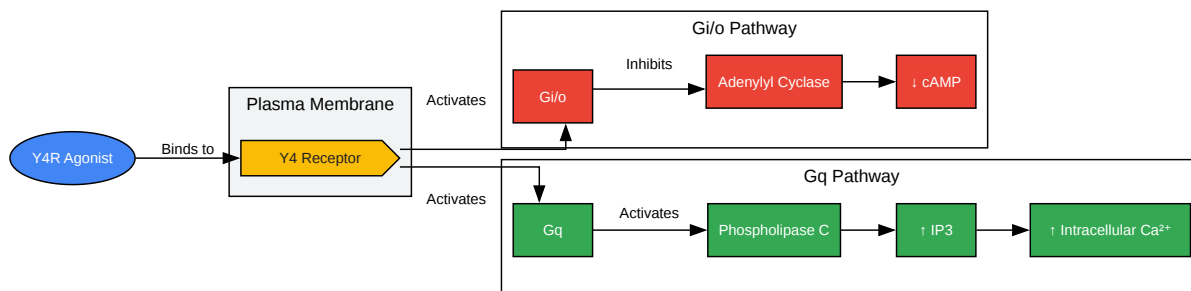
## Signaling Pathways

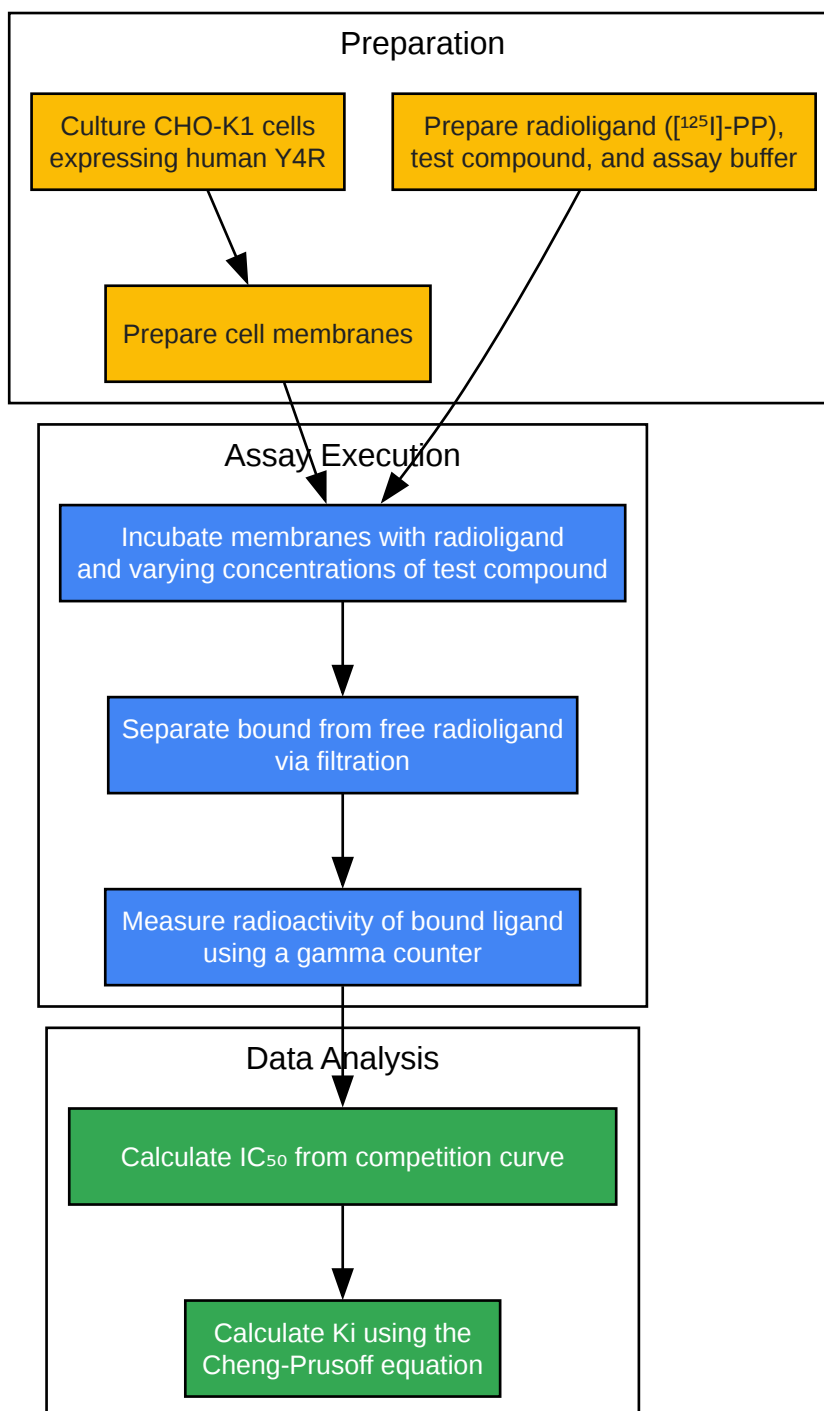
Activation of the Y4 receptor by an agonist initiates a cascade of intracellular signaling events. The Y4R is known to couple to multiple G-protein families, primarily Gi/o and to a lesser extent, Gq.

- **Gi/o Pathway:** Upon agonist binding, the activated Y4R promotes the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This is a primary signaling mechanism for the Y4 receptor.

- Gq Pathway: In some cellular contexts, the Y4R can also couple to Gq proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ( $\text{Ca}^{2+}$ ) from intracellular stores, leading to an increase in cytosolic  $\text{Ca}^{2+}$  concentration.[4]





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Email: [info@benchchem.com](mailto:info@benchchem.com)